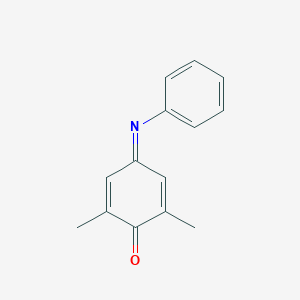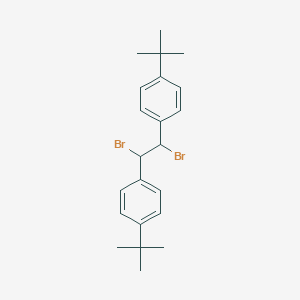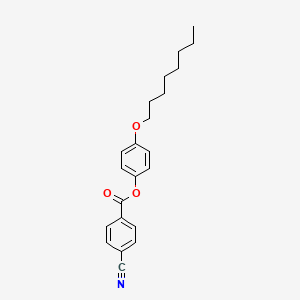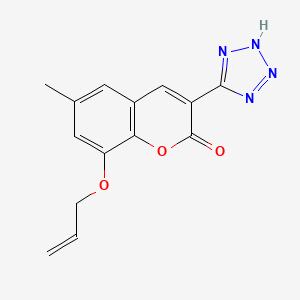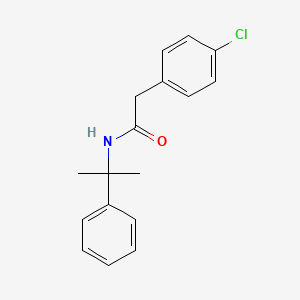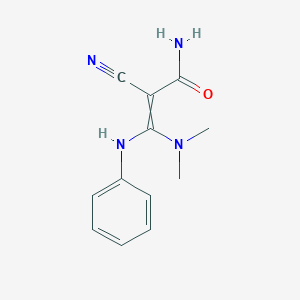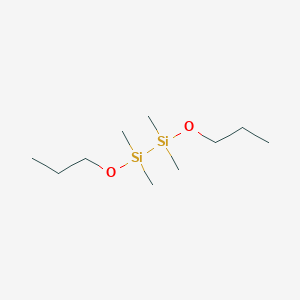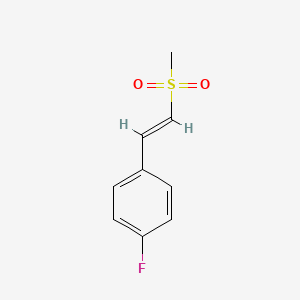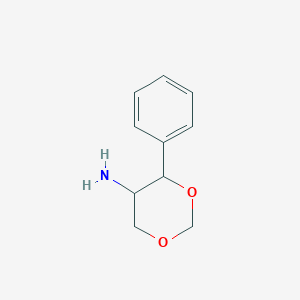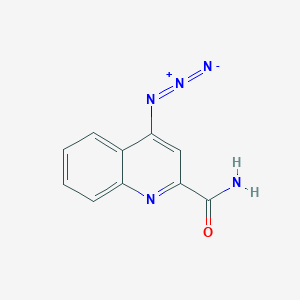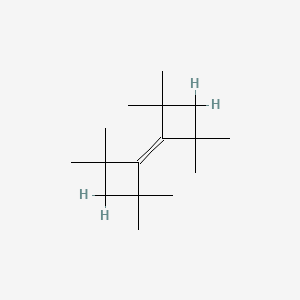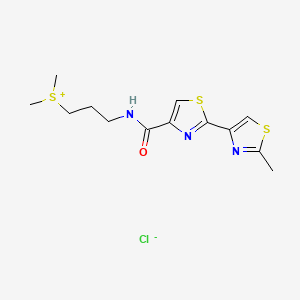![molecular formula C32H56 B14438602 (8'S,9'S,10'R,13'R,14'S,17'R)-10',13'-Dimethyl-17'-(6-methylheptan-2-yl)hexadecahydrospiro[cyclohexane-1,4'-cyclopenta[a]phenanthrene] CAS No. 76377-45-2](/img/structure/B14438602.png)
(8'S,9'S,10'R,13'R,14'S,17'R)-10',13'-Dimethyl-17'-(6-methylheptan-2-yl)hexadecahydrospiro[cyclohexane-1,4'-cyclopenta[a]phenanthrene]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(8’S,9’S,10’R,13’R,14’S,17’R)-10’,13’-Dimethyl-17’-(6-methylheptan-2-yl)hexadecahydrospiro[cyclohexane-1,4’-cyclopenta[a]phenanthrene]” is a complex organic molecule It belongs to the class of spiro compounds, which are characterized by a unique structural feature where two rings are connected through a single atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including cyclization and spiro formation. The reaction conditions often require specific catalysts and controlled environments to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production methods for such complex compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are commonly used for purification.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different functional groups.
Reduction: Reduction reactions can alter its structure and properties.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might produce ketones or alcohols, while substitution could introduce halogens or other functional groups.
科学的研究の応用
This compound has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialized materials and chemicals.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact mechanism depends on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Similar compounds include other spiro compounds and complex organic molecules with similar structural features.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple functional groups, which can confer unique chemical and biological properties.
特性
CAS番号 |
76377-45-2 |
|---|---|
分子式 |
C32H56 |
分子量 |
440.8 g/mol |
IUPAC名 |
(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,3,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-4,1'-cyclohexane] |
InChI |
InChI=1S/C32H56/c1-23(2)11-9-12-24(3)26-14-15-27-25-13-16-29-31(5,28(25)17-22-30(26,27)4)18-10-21-32(29)19-7-6-8-20-32/h23-29H,6-22H2,1-5H3/t24-,25+,26-,27+,28+,29?,30-,31-/m1/s1 |
InChIキー |
JFXASYLDVACUOD-NVWHWHMQSA-N |
異性体SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCCC45CCCCC5)C)C |
正規SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC45CCCCC5)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


